molecular formula C18H11N3O3 B11040396 1-hydroxy-3-[(4-methoxyphenyl)carbonyl]-1H-indole-5,6-dicarbonitrile

1-hydroxy-3-[(4-methoxyphenyl)carbonyl]-1H-indole-5,6-dicarbonitrile

Cat. No.: B11040396
M. Wt: 317.3 g/mol
InChI Key: LUMVVCXCTSCVCA-UHFFFAOYSA-N
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Description

1-Hydroxy-3-(4-methoxybenzoyl)-1H-indole-5,6-dicarbonitrile is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a unique structure with a hydroxy group, a methoxybenzoyl group, and two cyano groups attached to the indole core.

Preparation Methods

The synthesis of 1-hydroxy-3-(4-methoxybenzoyl)-1H-indole-5,6-dicarbonitrile typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The specific functional groups are then introduced through subsequent reactions, such as nitration, reduction, and acylation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1-Hydroxy-3-(4-methoxybenzoyl)-1H-indole-5,6-dicarbonitrile can undergo various chemical reactions, including:

Scientific Research Applications

1-Hydroxy-3-(4-methoxybenzoyl)-1H-indole-5,6-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-hydroxy-3-(4-methoxybenzoyl)-1H-indole-5,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The hydroxy and cyano groups may play a role in its binding affinity and specificity, affecting its biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Hydroxy-3-(4-methoxybenzoyl)-1H-indole-5,6-dicarbonitrile can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C18H11N3O3

Molecular Weight

317.3 g/mol

IUPAC Name

1-hydroxy-3-(4-methoxybenzoyl)indole-5,6-dicarbonitrile

InChI

InChI=1S/C18H11N3O3/c1-24-14-4-2-11(3-5-14)18(22)16-10-21(23)17-7-13(9-20)12(8-19)6-15(16)17/h2-7,10,23H,1H3

InChI Key

LUMVVCXCTSCVCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=C2C=C(C(=C3)C#N)C#N)O

Origin of Product

United States

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